REACTION_CXSMILES
|
[H][H].[NH3:3].CO.[C:6]([CH2:8][CH2:9][NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[NH2:17])#[N:7].[CH:18](O)([CH3:20])[CH3:19]>C(O)C>[NH2:7][CH2:6][CH2:8][CH2:9][NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[NH2:17].[C:6]([CH2:8][CH2:9][NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[NH:17][CH2:19][CH2:18][C:20]#[N:3])#[N:7]
|
Name
|
cyanoethylated 1,2-diaminocyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
N-(2-cyanoethyl)-1,2-cyclohexanediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCNC1C(CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCNC1C(CCCC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCNC1C(CCCC1)NCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |